![molecular formula C14H12N2O6 B14619439 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol CAS No. 59919-88-9](/img/structure/B14619439.png)
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol is an organic compound characterized by the presence of nitro and hydroxyl functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol typically involves nitration reactions. Nitro compounds can be prepared by direct substitution of hydrocarbons with nitric acid or by displacement reactions with nitrite ions . For instance, the nitration of aromatic compounds like benzene can be conducted in the liquid phase using nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of nitro compounds often involves high-temperature nitration of alkanes in the vapor phase. This method can yield mixtures of products, which are then separated and purified .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while oxidation can produce quinones .
Applications De Recherche Scientifique
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting the activity of enzymes and other proteins . Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-nitrophenol: This compound is structurally similar but lacks the additional nitro group and hydroxyl group present in 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol.
2-Hydroxy-3-nitrophenyl derivatives: These compounds share the nitro and hydroxyl groups but differ in the position and number of substituents.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
59919-88-9 |
|---|---|
Formule moléculaire |
C14H12N2O6 |
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
4-[(2-hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-5-9(7-12(13(8)17)16(21)22)6-10-3-2-4-11(14(10)18)15(19)20/h2-5,7,17-18H,6H2,1H3 |
Clé InChI |
MQRGZMLUYVLYSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)




![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)



![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
